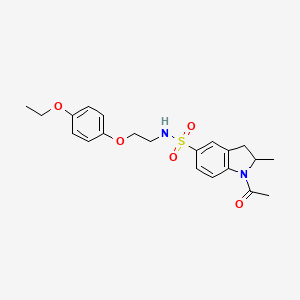
1-acetyl-N-(2-(4-ethoxyphenoxy)ethyl)-2-methylindoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(2-(4-ethoxyphenoxy)ethyl)-2-methylindoline-5-sulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-acetyl-N-(2-(4-ethoxyphenoxy)ethyl)-2-methylindoline-5-sulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure features an indoline moiety, an acetyl group, and a sulfonamide functional group, which are known to influence its biological activity. The presence of the ethoxyphenoxy group may enhance lipophilicity and modulate interactions with biological targets.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various bacterial strains.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar sulfonamide compounds showed activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
- Mechanism of Action : The compound may inhibit COX-2 selectively, reducing the production of pro-inflammatory prostaglandins. This mechanism is similar to that observed in other sulfonamide derivatives .
Antioxidant Activity
Research indicates that compounds with indole structures often possess antioxidant properties. The antioxidant activity can help mitigate oxidative stress-related damage in cells.
- Experimental Findings : In vitro assays demonstrated that the compound exhibited a significant reduction in reactive oxygen species (ROS) levels, suggesting its potential as an antioxidant .
Research Findings
A detailed examination of the compound's pharmacological profile reveals several key findings:
- Cytotoxicity : Studies have indicated low cytotoxicity against normal human cell lines, suggesting a favorable safety profile for therapeutic applications.
- Selectivity : The compound demonstrates selective inhibition of specific enzymes related to inflammation and microbial growth without affecting non-target pathways.
- Synergistic Effects : Preliminary studies suggest that combining this compound with other antimicrobial agents may enhance overall efficacy.
Propriétés
IUPAC Name |
1-acetyl-N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-27-18-5-7-19(8-6-18)28-12-11-22-29(25,26)20-9-10-21-17(14-20)13-15(2)23(21)16(3)24/h5-10,14-15,22H,4,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADHDLQJIACCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)N(C(C3)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














